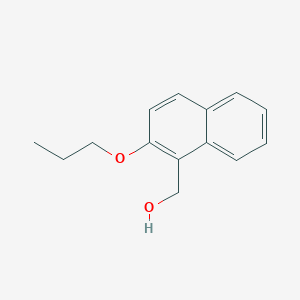

(2-Propoxy-1-naphthyl)methanol

説明

(2-Propoxy-1-naphthyl)methanol is a naphthalene-derived alcohol featuring a hydroxymethyl group at the 1-position of the naphthalene ring and a propoxy substituent at the 2-position. Its structure combines aromatic rigidity with the flexibility of an alkoxy side chain, making it relevant in organic synthesis, materials science, and pharmaceutical intermediates. The compound’s stereoelectronic properties are influenced by the naphthalene ring’s conjugation and the steric effects of the propoxy group.

特性

分子式 |

C14H16O2 |

|---|---|

分子量 |

216.27g/mol |

IUPAC名 |

(2-propoxynaphthalen-1-yl)methanol |

InChI |

InChI=1S/C14H16O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,15H,2,9-10H2,1H3 |

InChIキー |

JKNQJQDURJGJGY-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)CO |

正規SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)CO |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogues include:

- Naphthalen-1-ylmethanol: The parent compound lacking the 2-propoxy group.

- (2-Methoxy-1-naphthyl)methanol: Substituted with a methoxy group instead of propoxy.

- (2-Ethoxy-1-naphthyl)methanol: Ethoxy-substituted variant.

Table 1: Substituent Impact on Physicochemical Properties

Key Observations :

- The propoxy group increases molecular weight and hydrophobicity compared to methoxy/ethoxy derivatives, reducing water solubility.

- Boiling points rise with larger alkoxy substituents due to increased van der Waals interactions .

Crystallographic and Conformational Analysis

Naphthalen-1-ylmethanol (parent compound) exhibits bond lengths such as C7–C8 (1.44 Å) and torsional angles (e.g., −176.55° for C6–C7–C8–C9) . The propoxy substituent in (2-Propoxy-1-naphthyl)methanol likely introduces steric hindrance, altering dihedral angles and packing efficiency in crystalline phases. For example, the parent compound’s C8–H8 bond angle is 177.24° , which may shift in the propoxy derivative due to increased steric bulk.

Thermodynamic and Reactivity Trends

- Thermal Stability : Larger alkoxy groups (e.g., propoxy) enhance thermal stability compared to methoxy due to reduced electron-withdrawing effects and increased molecular inertia.

- Reactivity: The hydroxymethyl group in (2-Propoxy-1-naphthyl)methanol is less acidic than in the parent compound due to electron-donating propoxy substitution, impacting its participation in oxidation or esterification reactions .

Table 2: Reactivity Comparison

| Reaction Type | Naphthalen-1-ylmethanol | (2-Propoxy-1-naphthyl)methanol |

|---|---|---|

| Oxidation (to aldehyde) | High yield | Moderate yield (steric hindrance) |

| Esterification | Fast kinetics | Slower (lower acidity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。